1-[(Diethylamino)acetyl]pyrrolidin-2-one
Description
1-[(Diethylamino)acetyl]pyrrolidin-2-one is a pyrrolidin-2-one derivative featuring a diethylamino acetyl substituent. The pyrrolidin-2-one core is a five-membered lactam ring, known for its versatility in medicinal chemistry and organic synthesis.
Properties
Molecular Formula |
C10H18N2O2 |
|---|---|
Molecular Weight |
198.26 g/mol |
IUPAC Name |
1-[2-(diethylamino)acetyl]pyrrolidin-2-one |
InChI |
InChI=1S/C10H18N2O2/c1-3-11(4-2)8-10(14)12-7-5-6-9(12)13/h3-8H2,1-2H3 |
InChI Key |
CZAPYALYGFSGGY-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC(=O)N1CCCC1=O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-[(Diethylamino)acetyl]pyrrolidin-2-one can be achieved through various methods. One common approach involves the amination and cyclization of functionalized acyclic substrates . Another method includes the oxidation of pyrrolidine derivatives . Industrial production methods often involve the ring expansion of β-lactams or cyclopropylamides .
Chemical Reactions Analysis
1-[(Diethylamino)acetyl]pyrrolidin-2-one undergoes several types of chemical reactions, including:
Reduction: The compound can be reduced to form various derivatives with different functional groups.
Substitution: Common reagents used in substitution reactions include halogens and other electrophiles. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[(Diethylamino)acetyl]pyrrolidin-2-one has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-[(Diethylamino)acetyl]pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, thereby modulating their activity . This interaction can lead to various biological responses, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Pyrrolidin-2-one Derivatives
*Note: Data for this compound is inferred from structural analogs.
Structural and Functional Analysis
- Substituent Effects on Basicity and Solubility: The diethylamino group in the target compound likely increases basicity compared to analogs like 1-acetyl-2-pyrrolidone . This could enhance solubility in acidic environments, a trait valuable in pharmaceutical formulations.
- Biological Activity: While direct data on the target compound’s bioactivity is unavailable, analogs with amino or aromatic substituents exhibit notable properties. For example, 1-(2-aminophenyl)pyrrolidin-2-one is used in medicinal chemistry due to its dual amine and ketone functionalities , and pyrrolidin-2-one derivatives with chlorophenyl and oxadiazolyl groups demonstrate antioxidant activity 1.35–1.5× higher than ascorbic acid . The diethylamino group may similarly modulate antioxidant or receptor-binding activities.
Synthetic and Industrial Applications : Bulky substituents, such as the adamantyl group in 1-(1-Adamantyl)pyrrolidin-2-one, are associated with applications in materials science due to their thermal stability . The chloroethyl group in 1-(2-Chloroethyl)pyrrolidin-2-one serves as a reactive handle for further functionalization , whereas the acetyl group in 1-acetyl-2-pyrrolidone simplifies industrial synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
